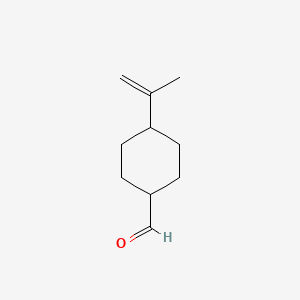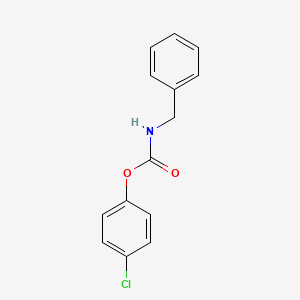
p-Chlorophenyl benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chlorophenyl benzylcarbamate: is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a p-chlorophenyl group and a benzyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzyl chloroformate method: One common method involves the reaction of benzyl chloroformate with p-chloroaniline.
Phosgene method: Another method involves the reaction of p-chlorophenyl isocyanate with benzyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of p-Chlorophenyl benzylcarbamate often involves the benzyl chloroformate method due to its higher yield and relatively safer reaction conditions compared to the phosgene method.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: p-Chlorophenyl benzylcarbamate can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamates or ureas under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates or ureas.
Oxidation Reactions: Products include oxidized carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of p-Chlorophenyl benzylcarbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is primarily due to the presence of the benzyl and p-chlorophenyl groups, which enhance the electrophilicity of the carbamate carbonyl carbon . The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding, leading to its diverse applications in chemistry and biology .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar in structure but lacks the p-chlorophenyl group.
p-Chlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbamate group.
Uniqueness:
- The presence of both benzyl and p-chlorophenyl groups in p-Chlorophenyl benzylcarbamate makes it more reactive and versatile compared to its similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
124068-98-0 |
|---|---|
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
(4-chlorophenyl) N-benzylcarbamate |
InChI |
InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)18-14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
BIZHAMPPXXHFQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
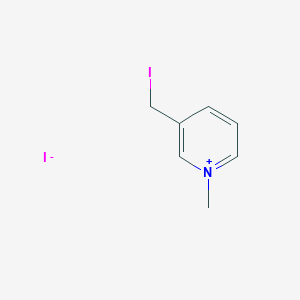
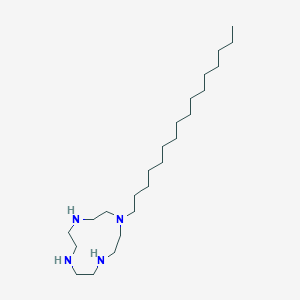

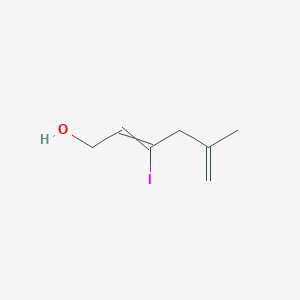
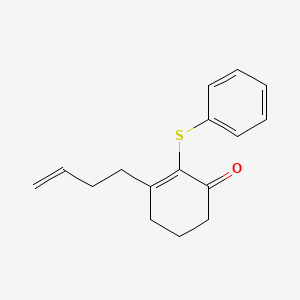
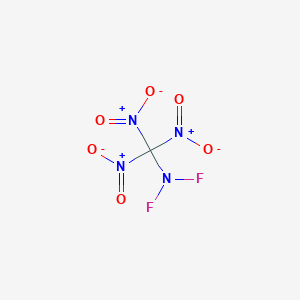
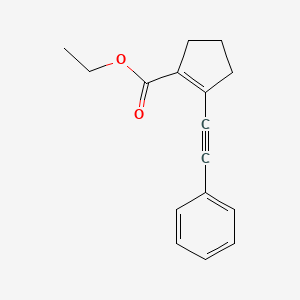
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)
